4-(5-Bromo-3-fluoropyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
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Overview
Description
4-(5-Bromo-3-fluoropyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound that features a pyridine ring substituted with bromine and fluorine atoms, a morpholine ring, and a pyrrolidine carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-3-fluoropyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and fluorine atoms to the pyridine ring.
Formation of Morpholine Ring: Cyclization reactions to form the morpholine ring.
Attachment of Pyrrolidine Carbonyl Group: Coupling reactions to attach the pyrrolidine carbonyl group to the morpholine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of automated reactors and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine carbonyl group.
Reduction: Reduction reactions could target the bromine or fluorine substituents on the pyridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides, acids, or bases depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a dehalogenated compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-3-fluoropyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromo-3-chloropyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
- 4-(5-Bromo-3-methylpyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
- 4-(5-Bromo-3-iodopyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine
Uniqueness
The uniqueness of 4-(5-Bromo-3-fluoropyridin-2-yl)-2-(pyrrolidine-1-carbonyl)morpholine lies in its specific substitution pattern on the pyridine ring and the presence of both morpholine and pyrrolidine carbonyl groups. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H17BrFN3O2 |
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Molecular Weight |
358.21 g/mol |
IUPAC Name |
[4-(5-bromo-3-fluoropyridin-2-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C14H17BrFN3O2/c15-10-7-11(16)13(17-8-10)19-5-6-21-12(9-19)14(20)18-3-1-2-4-18/h7-8,12H,1-6,9H2 |
InChI Key |
YTQNOQSPCMNZOP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CN(CCO2)C3=C(C=C(C=N3)Br)F |
Origin of Product |
United States |
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